An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-fluoro-4-nitropyridine N-oxide
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-fluoro-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Chloro-3-fluoro-4-nitropyridine N-oxide, a key intermediate in the synthesis of novel therapeutic agents. This document details its physicochemical characteristics, synthetic methodologies, reactivity, and spectroscopic profile, offering valuable insights for its application in medicinal chemistry and drug discovery.
Core Chemical Properties
2-Chloro-3-fluoro-4-nitropyridine N-oxide is a highly functionalized pyridine derivative with the molecular formula C₅H₂ClFN₂O₃.[1] Its structure incorporates several key features that contribute to its reactivity and utility as a synthetic building block: a pyridine N-oxide moiety, a nitro group, and two halogen substituents (chloro and fluoro). These features create an electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution, a cornerstone of its application in the synthesis of complex molecules.
Physicochemical Data
A summary of the key physicochemical properties of 2-Chloro-3-fluoro-4-nitropyridine N-oxide is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClFN₂O₃ | [1] |
| Molecular Weight | 192.53 g/mol | [1] |
| CAS Number | 101664-56-6 | [1] |
| Melting Point | 176-178 °C | [1] |
| Boiling Point (Predicted) | 428.8 ± 40.0 °C | [1] |
| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [1] |
| Water Solubility | Insoluble | [1] |
Synthesis and Experimental Protocols
Representative Synthetic Protocol: Nitration of a Halogenated Pyridine N-oxide
This protocol is based on the nitration of 2-chloropyridine-N-oxide and can be considered a foundational method for the synthesis of the title compound.[2]
Materials:
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2-Chloropyridine-N-oxide
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Concentrated Sulfuric Acid (H₂SO₄)
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90% Nitric Acid (HNO₃)
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Ice
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Chloroform (CHCl₃)
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Potassium Carbonate (K₂CO₃)
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2-Propanol
Procedure:
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Cool 1.5 liters of concentrated sulfuric acid to 0 °C with stirring.
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Add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide portionwise over 5 hours, maintaining the temperature between 5-10 °C.
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Add 590 ml of 90% nitric acid dropwise, keeping the temperature between 5-10 °C.
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After the addition is complete, heat the mixture to 80 °C and then remove the heat source. The exothermic reaction will cause the temperature to rise to approximately 115 °C.
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Maintain the reaction mixture at 100 °C for four hours.
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Cool the reaction mixture and pour it into 12 liters of ice.
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Collect the resulting solid by filtration and wash it three times with one-liter portions of water.
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Dry the solid to obtain the crude product.
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Extract the combined mother liquor and washes with four one-liter portions of chloroform.
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Dry the combined chloroform extracts with potassium carbonate and filter.
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Concentrate the filtrate under reduced pressure to obtain a residual solid.
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Triturate the solid with 65 ml of 2-propanol to yield additional product.
The following diagram illustrates a generalized workflow for the synthesis and purification of a nitrated pyridine N-oxide.
Reactivity and Chemical Behavior
The chemical reactivity of 2-Chloro-3-fluoro-4-nitropyridine N-oxide is dominated by the electron-withdrawing effects of the nitro group, the N-oxide functionality, and the halogen atoms. This renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr).
The positions ortho and para (C2, C4, and C6) to the N-oxide group are activated towards nucleophilic attack. In this specific molecule, the C2 and C4 positions are of primary interest. The presence of good leaving groups (chloro and fluoro) at these positions, coupled with the strong activation by the nitro group at C4 and the N-oxide, makes this compound an excellent substrate for introducing a variety of nucleophiles.
Common nucleophiles that can react with 2-Chloro-3-fluoro-4-nitropyridine N-oxide include amines, alkoxides, and thiolates. The reaction typically proceeds via a Meisenheimer-like intermediate. The regioselectivity of the substitution (i.e., whether the chloro or fluoro group is displaced) will depend on the nature of the nucleophile and the reaction conditions.
The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction on the 2-Chloro-3-fluoro-4-nitropyridine N-oxide scaffold.
Spectroscopic Characterization
While specific spectroscopic data for 2-Chloro-3-fluoro-4-nitropyridine N-oxide is not widely published, the expected spectral characteristics can be inferred from related compounds.
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¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the electronegative substituents and the aromatic ring current.
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¹³C NMR: The carbon NMR spectrum will display five distinct signals for the aromatic carbons. The carbons attached to the electronegative groups (Cl, F, NO₂, and N-oxide) will be significantly deshielded.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-O stretching of the pyridine N-oxide (around 1200-1300 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group, the oxygen from the N-oxide, and the halogen atoms.
Applications in Drug Development
2-Chloro-3-fluoro-4-nitropyridine N-oxide is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The ability to selectively introduce various functional groups via nucleophilic substitution allows for the creation of diverse chemical libraries for screening against various biological targets. Derivatives of nitropyridines have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents. The pyridine N-oxide scaffold itself is present in a number of biologically active compounds.
The general workflow for utilizing this compound in a drug discovery context is outlined below.
Conclusion
2-Chloro-3-fluoro-4-nitropyridine N-oxide is a highly activated and versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a valuable tool for the synthesis of novel, biologically active compounds. This guide provides a foundational understanding of its core chemical characteristics to aid researchers and scientists in its effective utilization for the development of next-generation therapeutics.
